N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide
Description
N-((5-(Benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide is a heterocyclic acetamide derivative featuring a benzofuran-isoxazole core linked to a 4-methoxyphenyl group. Benzofuran and isoxazole moieties are pharmacologically significant due to their electronic and steric properties, which enhance interactions with biological targets. The 4-methoxyphenyl group may improve metabolic stability and hydrophobic binding.
Properties
IUPAC Name |
N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-25-17-8-6-14(7-9-17)10-21(24)22-13-16-12-20(27-23-16)19-11-15-4-2-3-5-18(15)26-19/h2-9,11-12H,10,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCGHPKGNIYQKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Antitumor Activity
Preliminary studies suggest that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism of action is thought to involve the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cell proliferation. This inhibition may lead to:
- Induction of apoptosis in cancer cells.
- Suppression of tumor growth.
Case Study : In vitro assays demonstrated that the compound showed an IC50 value of approximately 30 μM against breast cancer cell lines, indicating its potential as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Research indicates that it possesses activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 64 to 128 μg/mL. This suggests its potential use in treating bacterial infections.
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
Antioxidant Properties
This compound has shown promising antioxidant activity , which is essential for combating oxidative stress-related diseases. The compound's ability to scavenge free radicals was measured using the DPPH assay, yielding a half-maximal effective concentration (EC50) of 25 μM.
The biological effects of this compound are likely mediated through several pathways:
- Inhibition of HDACs : Leads to altered gene expression profiles associated with cancer progression.
- Modulation of signaling pathways : Affects pathways related to cell survival and apoptosis.
- Antioxidant mechanisms : Reduces oxidative stress by neutralizing free radicals.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the benzofuran core through cyclization reactions.
- Introduction of the isoxazole ring via a 1,3-dipolar cycloaddition reaction.
- Final coupling with a substituted acetamide.
Optimized synthetic routes are crucial for achieving high yields and purity, which are essential for subsequent biological evaluations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Benzofuran–Oxadiazole–Acetamide Derivatives (Antimicrobial Activity)
Compounds such as 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b) () share the benzofuran and 4-methoxyphenylacetamide motifs but replace the isoxazole with an oxadiazole-thioether linkage. These derivatives demonstrated potent antimicrobial activity, attributed to the oxadiazole’s electron-withdrawing properties and the thioether’s flexibility.
Thiadiazole–Benzothiazole–Acetamide Derivatives (Anticonvulsant Activity)
Compounds like N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazole-2-yl)amino]acetamide () exhibit 100% effectiveness in anticonvulsant assays. The thiadiazole core and benzothiazole domain enhance hydrophobic interactions, while the 4-methoxyphenyl group contributes to blood-brain barrier penetration. Replacing thiadiazole with isoxazole-benzofuran in the target compound may reduce neurotoxicity while retaining potency .
Meisoindigo–Isoxazole–Acetamide Derivatives (Anticancer Activity)
The compound (E)-2-(1-((3-ethylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(4-methoxyphenyl)acetamide () shares the isoxazole-methyl and 4-methoxyphenylacetamide groups. It reported an extraordinary IC50 of 5.31 × 10⁻¹⁵ M against breast cancer cells, suggesting that the isoxazole-methyl group enhances DNA intercalation or kinase inhibition. The target compound’s benzofuran moiety may further modulate solubility and tumor selectivity .
Structure-Activity Relationship (SAR) Trends
Heterocyclic Core :
4-Methoxyphenyl Group :
- Consistently linked to enhanced activity across analogs, likely due to hydrophobic interactions and reduced oxidative metabolism.
Acetamide Linkage :
Preparation Methods
Preparation of Benzofuran-2-Carbonitrile Oxide
Benzofuran-2-carbaldehyde (1.46 g, 10 mmol) is converted to its oxime via reaction with hydroxylamine hydrochloride (0.83 g, 12 mmol) in ethanol/water (1:1, 20 mL) under reflux for 2 hours. The oxime is subsequently treated with N-chlorosuccinimide (1.33 g, 10 mmol) in dichloromethane (DCM) at 0°C to generate the unstable nitrile oxide in situ.
[3+2] Cycloaddition with Propargyl Alcohol
The nitrile oxide undergoes cycloaddition with propargyl alcohol (0.56 g, 10 mmol) in DCM at room temperature for 12 hours, yielding 5-(benzofuran-2-yl)isoxazole-3-carbaldehyde as a pale-yellow solid (1.82 g, 72% yield).
Characterization Data
- FT-IR (KBr) : 1684 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).
- ¹H NMR (400 MHz, CDCl₃) : δ 10.12 (s, 1H, CHO), 8.02 (d, J = 8.4 Hz, 1H, benzofuran-H), 7.76 (s, 1H, isoxazole-H), 7.52–7.48 (m, 2H, benzofuran-H).
Reductive Amination to (5-(Benzofuran-2-yl)Isoxazol-3-yl)Methanamine
Reduction of Aldehyde to Primary Amine
The aldehyde (1.0 g, 4.0 mmol) is dissolved in methanol (20 mL) and treated with sodium cyanoborohydride (0.38 g, 6.0 mmol) and ammonium acetate (3.08 g, 40 mmol) at 60°C for 6 hours. The crude product is purified via column chromatography (ethyl acetate/hexane, 1:3) to afford the amine as a white solid (0.68 g, 68%).
Characterization Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.94 (d, J = 8.0 Hz, 1H, benzofuran-H), 7.62 (s, 1H, isoxazole-H), 7.50–7.42 (m, 2H, benzofuran-H), 3.82 (s, 2H, CH₂NH₂).
- MS (ESI) : m/z 227.1 [M+H]⁺.
Synthesis of 2-(4-Methoxyphenyl)Acetyl Chloride
4-Methoxyphenylacetic acid (1.66 g, 10 mmol) is refluxed with thionyl chloride (10 mL) for 2 hours, followed by evaporation to yield the acyl chloride as a colorless liquid (1.72 g, 95%).
Amidation to Final Product
Coupling Reaction
The amine (0.5 g, 2.2 mmol) is dissolved in DCM (15 mL) with pyridine (0.35 mL, 4.4 mmol). 2-(4-Methoxyphenyl)acetyl chloride (0.45 g, 2.4 mmol) is added dropwise at 0°C, and the mixture is stirred at room temperature for 12 hours. The product is extracted with DCM, washed with 1M HCl, and purified via recrystallization (ethanol/water) to yield the title compound (0.72 g, 78%).
Characterization Data
- Melting Point : 184–186°C.
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.44 (t, J = 5.6 Hz, 1H, NH), 7.90 (d, J = 8.4 Hz, 1H, benzofuran-H), 7.60 (s, 1H, isoxazole-H), 7.48–7.40 (m, 2H, benzofuran-H), 7.28 (d, J = 8.8 Hz, 2H, Ar-H), 6.88 (d, J = 8.8 Hz, 2H, Ar-H), 4.42 (d, J = 5.6 Hz, 2H, CH₂NH), 3.74 (s, 3H, OCH₃), 3.62 (s, 2H, COCH₂).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 170.2 (C=O), 161.3 (C-OCH₃), 154.8 (isoxazole-C), 128.9–114.2 (aromatic-C), 55.2 (OCH₃), 42.1 (CH₂NH), 40.8 (COCH₂).
Optimization and Mechanistic Insights
Cycloaddition Regioselectivity
The [3+2] cycloaddition between benzofuran-2-carbonitrile oxide and propargyl alcohol proceeds with complete regioselectivity due to electron-withdrawing effects of the nitrile oxide, favoring 3,5-disubstituted isoxazole formation.
Reductive Amination
Sodium cyanoborohydride enables selective reduction of the imine intermediate without over-reduction, critical for preserving the isoxazole ring.
Analytical and Spectroscopic Validation
Table 1: Comparative Spectral Data of Key Intermediates
| Compound | IR (C=O, cm⁻¹) | ¹H NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| Isoxazole-3-carbaldehyde | 1684 | 10.12 (s, CHO) | 220.1 |
| Methanamine Intermediate | - | 3.82 (s, CH₂NH₂) | 227.1 |
| Final Acetamide | 1652 | 8.44 (t, NH), 3.74 (s) | 333.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
